5-(4-bromophenyl)-4-(4-chlorophenyl)-3-(4-ethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
5-(4-BROMOPHENYL)-4-(4-CHLOROPHENYL)-3-(4-ETHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrazolones This compound is characterized by the presence of bromine, chlorine, and ethoxy functional groups attached to a pyrrolo[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-4-(4-CHLOROPHENYL)-3-(4-ETHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The bromine, chlorine, and ethoxy groups are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of reagents such as bromine, chlorine gas, and ethyl iodide, along with catalysts like iron(III) chloride or aluminum chloride.
Purification: The final compound is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(4-BROMOPHENYL)-4-(4-CHLOROPHENYL)-3-(4-ETHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of halogen atoms.
Substitution: Nucleophilic substitution reactions can occur, where the halogen atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dehalogenated compounds.
Scientific Research Applications
5-(4-BROMOPHENYL)-4-(4-CHLOROPHENYL)-3-(4-ETHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-BROMOPHENYL)-4-(4-CHLOROPHENYL)-3-(4-ETHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting a particular enzyme in a disease pathway.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-BROMOPHENYL)-4-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
- 5-(4-BROMOPHENYL)-4-(4-CHLOROPHENYL)-3-(4-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
Uniqueness
The uniqueness of 5-(4-BROMOPHENYL)-4-(4-CHLOROPHENYL)-3-(4-ETHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C25H19BrClN3O2 |
---|---|
Molecular Weight |
508.8 g/mol |
IUPAC Name |
5-(4-bromophenyl)-4-(4-chlorophenyl)-3-(4-ethoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H19BrClN3O2/c1-2-32-20-13-5-15(6-14-20)22-21-23(29-28-22)25(31)30(19-11-7-17(26)8-12-19)24(21)16-3-9-18(27)10-4-16/h3-14,24H,2H2,1H3,(H,28,29) |
InChI Key |
WEYALOPGFBMHQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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